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For Immediate Release

WEIFANG, CHINA — This technical guide provides an in-depth analysis of the crystal structure
of N-phenylpyrrolidine-1-carbothioamide, a molecule of interest in medicinal chemistry and
drug development. This document is intended for researchers, scientists, and professionals in
the field, offering a comprehensive overview of its crystallographic parameters, molecular
geometry, and the experimental protocols utilized for its characterization.

The determination of the three-dimensional structure of N-phenylpyrrolidine-1-
carbothioamide (C11H14N2S) provides critical insights into its conformational properties and
potential intermolecular interactions, which are fundamental for understanding its biological
activity and for the rational design of new therapeutic agents.

l. Crystallographic Data Summary

The crystal structure of N-phenylpyrrolidine-1-carbothioamide was determined by single-
crystal X-ray diffraction. The compound crystallizes in a monoclinic system with the space
group P2i/c. The unit cell parameters and other crystallographic data are summarized in the

table below.
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Parameter Value
Formula C11H14N2S
Molecular Weight 206.30
Crystal System Monoclinic
Space Group P2i/c

a (A) 11.195 (2)
b (A) 8.5694 (17)
c (A 11.414 (2)
B(°) 108.03 (3)
Volume (A3) 1041.2 (4)
z 4
Temperature (K) 293 (2)

Radiation Mo Ka (A = 0.71073 A)
K (mm—1) 0.27

R[F2 > 20(F?)] 0.045

wWR(F?) 0.119

S 1.30

Il. Molecular Geometry

The molecular structure of N-phenylpyrrolidine-1-carbothioamide features a central
carbothioamide group linking a phenyl ring and a pyrrolidine ring. The precise bond lengths and
angles determined from the crystal structure analysis are crucial for understanding the
molecule's conformation and electronic properties.

Selected Bond Lengths
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Bond Length (A)
S1—C7 1.6892 (17)
N1—C7 1.371 (2)
N2—C7 1.332 (2)
N2—C8 1.472 (2)
N2—C11 1.468 (2)
C9—C10 1.527 (3)
c4—C3 1.388 (3)

Selected Bond Angles

Angle Value (°)

N1—C7—N2 116.43 (15)
N1—C7—S1 119.38 (12)
N2—C7—S1 124.19 (12)
C7—N2—C11 124.93 (14)
C7—N2—C8 121.19 (14)
C11—N2—C8 113.84 (13)

lll. Experimental Protocols
Synthesis of N-phenylpyrrolidine-1-carbothioamide[1]

A mixture of 1-isothiocyanatobenzene (0.1 mol) and pyrrolidine (0.1 mol) was stirred in refluxing
ethanol (20 mL) for 4 hours. The reaction yielded the title compound (0.080 mol, 80% vyield).
Single crystals suitable for X-ray diffraction measurements were obtained by recrystallization
from ethanol at room temperature.[1]
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Synthesis and crystallization workflow.

X-ray Crystallography[1]

A single crystal with dimensions 0.25 x 0.20 x 0.18 mm was used for data collection on an
Enraf-Nonius CAD-4 diffractometer.[1] A total of 4554 reflections were measured, of which
2393 were independent.[1] The structure was solved using SHELXS97 and refined by full-
matrix least-squares on F2 using SHELXL97.[1] All hydrogen atoms were placed in
geometrically calculated positions and refined using a riding model. No absorption correction

was applied.[1]

© 2025 BenchChem. All rights reserved. a4/7 Tech Support


https://www.benchchem.com/product/b1331399?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC3379299/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3379299/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3379299/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3379299/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1331399?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Data Collection

Single Crystal

Enraf-Nonius CAD-4
Diffractometer
Measured Reflections
(4554)

Structure Solution & Refinement

y

Independent Reflections
(2393)

Structure Refinement
(SHELXL97)

(Final Crystal Structure)

Click to download full resolution via product page

Crystal structure determination workflow.

IV. Intermolecular Interactions
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The crystal packing of N-phenylpyrrolidine-1-carbothioamide is stabilized by intermolecular
N—H:---S hydrogen bonds.[1] These interactions are crucial in the formation of the
supramolecular assembly in the solid state.
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Schematic of intermolecular N-H---S hydrogen bonding.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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